Helical erythrocyte lysing peptide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

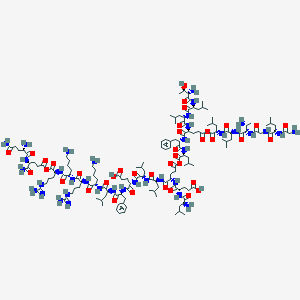

Helical erythrocyte lysing peptide, also known as this compound, is a useful research compound. Its molecular formula is C144H243N37O38 and its molecular weight is 3100.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Therapy

Overview

HELPs exhibit potent antimicrobial activity against a range of pathogens, including bacteria, fungi, and viruses. Their mechanism primarily involves disrupting microbial membranes due to their amphipathic nature, which allows them to insert into lipid bilayers.

Case Study: Antimicrobial Activity against Bacteria

A study examined the activity of a series of helical antimicrobial peptides against Gram-positive and Gram-negative bacteria. The results indicated that certain peptides showed significant bactericidal effects while minimizing hemolytic activity against human erythrocytes. For instance, peptide AR-23 demonstrated strong antibacterial properties with reduced toxicity when specific amino acids were substituted to alter its amphipathicity and helicity .

| Peptide Name | MIC (µM) | Hemolytic Activity (%) | Target Bacteria |

|---|---|---|---|

| AR-23 | 2-4 | 25-30 | Staphylococcus aureus |

| L-RWV12 | 4 | <10 | S. haemolyticus |

| H-RWV16 | 2 | 25-30 | E. coli |

Drug Delivery Systems

Overview

The ability of HELP to permeabilize cellular membranes has been exploited in drug delivery systems. By conjugating therapeutic agents to these peptides, researchers aim to enhance the uptake of drugs into target cells.

Case Study: Peptide-Mediated Delivery of Antisense Oligonucleotides

Research focused on using helical peptides to facilitate the delivery of antisense oligonucleotides into cancer cells. The peptides enhanced cellular uptake without significantly increasing cytotoxicity, demonstrating their potential as carriers for nucleic acid-based therapies .

Immunomodulation

Overview

HELPs can modulate immune responses, making them valuable in vaccine development and immunotherapy. Their ability to interact with immune cells can enhance the activation of adaptive immune responses.

Case Study: Activation of Macrophages

A study investigated how an α-helical peptide enhanced the activation of macrophage-like RAW264.7 cells in response to unmethylated CpG DNA. The results showed that high amphipathicity of the peptide significantly improved macrophage activation, indicating potential applications in vaccine adjuvants .

Cancer Therapy

Overview

The selective lysis of cancer cells by HELP offers a promising avenue for targeted cancer therapies. By designing peptides that preferentially target tumor cells while sparing normal cells, researchers aim to minimize side effects associated with conventional therapies.

Case Study: Targeting Tumor Cells

In a recent study, helical peptides were engineered to selectively bind and lyse cancer cells while exhibiting low toxicity towards normal erythrocytes. This selectivity was achieved through modifications in the peptide sequence that enhanced binding affinity to tumor-specific markers .

Analyse Chemischer Reaktionen

Structural Basis for Lytic Activity

HELP adopts a stabilized α-helical conformation critical for membrane interaction. Key features include:

-

Amphipathic Design : Hydrophobic and cationic residues align on opposite faces, enabling insertion into lipid bilayers .

-

Helical Propensity : Residues like alanine (HP = 1.32) and leucine (HP = 1.19) stabilize the helix, while lysine (HP = 1.10) balances cationic charge .

| Amino Acid | Helical Propensity (HP NA) |

|---|---|

| Alanine | 1.32 |

| Leucine | 1.19 |

| Lysine | 1.10 |

pH-Dependent Lytic Mechanism

HELP exhibits pH-sensitive activity due to protonation of glutamic acid residues:

-

Low pH (e.g., Endosomes) : Glutamic acid residues (pKa ~4.3) become protonated, reducing negative charge and enhancing membrane insertion .

-

Neutral pH : Decreased activity due to electrostatic repulsion with anionic membranes .

-

Modification (HELP-4H) : Replacing glutamic acid with histidine residues (pKa ~6.0) shifts pH sensitivity, enabling endosomal escape without structural disruption (CD spectra show <10% helical change) .

Membrane Interaction and Disruption

The peptide lyses erythrocytes via:

-

Electrostatic Attraction : Cationic residues (e.g., lysine, arginine) bind anionic phospholipids .

-

Hydrophobic Insertion : Helical hydrophobic face penetrates lipid bilayers, causing pore formation .

-

Osmotic Lysis : Ion leakage destabilizes membrane potential, leading to cell rupture .

Hemolytic Activity Comparison :

| Peptide | Hemolysis (% at 100 µM) | MIC (µM) |

|---|---|---|

| HELP | 74% (Human RBCs) | 2–4 |

| HELP-4H | 33% (Human RBCs) | 3–5 |

| Melittin | 100% (Human RBCs) | 0.5–1 |

Chemical Modifications and Stability

-

Cyclized Residues : Introducing 1-aminocyclopentanoic acid (Ac5c) enhances helical stability and protease resistance .

-

Cationic Substitutions : Replacing lysine with ornithine or arginine preserves antimicrobial activity but reduces hemolysis (e.g., H-RWV16: 25–30% hemolysis vs. L-RWV12: <10%) .

-

Photocleavable Systems : Covalent attachment to cobalamin-biotin scaffolds enables light-triggered release (66% hemolysis at 525 nm) .

Comparative Analysis with Analogues

| Property | HELP | HELP-4H | Melittin |

|---|---|---|---|

| Helical Content | 57% | 52% | 85% |

| pH Sensitivity | pH 5.0 | pH 6.0 | pH 7.4 |

| Serum Stability | Low | High | Low |

Functional Implications

Eigenschaften

CAS-Nummer |

143780-69-2 |

|---|---|

Molekularformel |

C144H243N37O38 |

Molekulargewicht |

3100.7 g/mol |

IUPAC-Name |

(4S)-5-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]oxy-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(4S)-5-amino-4-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoyl]oxy-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C144H243N37O38/c1-73(2)59-88(150)121(195)163-93(44-50-112(186)187)126(200)167-95(47-53-115(191)219-142(216)108(68-82(19)20)180-137(211)106(70-86-37-27-24-28-38-86)176-129(203)96(169-132(206)101(63-77(9)10)173-134(208)103(65-79(13)14)177-138(212)117(152)84(22)182)48-54-116(192)218-141(215)107(67-81(17)18)179-135(209)104(66-80(15)16)178-139(213)118(83(21)148)181-111(185)72-160-122(196)98(60-74(3)4)161-110(184)71-147)128(202)171-102(64-78(11)12)133(207)172-100(62-76(7)8)131(205)168-94(45-51-113(188)189)127(201)175-105(69-85-35-25-23-26-36-85)136(210)174-99(61-75(5)6)130(204)166-90(39-29-31-55-145)123(197)165-92(41-33-57-158-143(154)155)124(198)164-91(40-30-32-56-146)125(199)170-97(42-34-58-159-144(156)157)140(214)217-114(190)52-46-89(119(153)193)162-120(194)87(149)43-49-109(151)183/h23-28,35-38,73-84,87-108,117-118,182H,29-34,39-72,145-150,152H2,1-22H3,(H2,151,183)(H2,153,193)(H,160,196)(H,161,184)(H,162,194)(H,163,195)(H,164,198)(H,165,197)(H,166,204)(H,167,200)(H,168,205)(H,169,206)(H,170,199)(H,171,202)(H,172,207)(H,173,208)(H,174,210)(H,175,201)(H,176,203)(H,177,212)(H,178,213)(H,179,209)(H,180,211)(H,181,185)(H,186,187)(H,188,189)(H4,154,155,158)(H4,156,157,159)/t83-,84-,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,117+,118+/m1/s1 |

InChI-Schlüssel |

JQUPQFUEBRPCJS-JBKQOWAQSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)CN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)CCC(C(=O)N)NC(=O)C(CCC(=O)N)N)N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)OC(=O)CC[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CN)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)CN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)CCC(C(=O)N)NC(=O)C(CCC(=O)N)N)N |

Key on ui other cas no. |

143780-69-2 |

Synonyme |

amphipathic alpha-helical peptide HELP helical erythrocyte lysing peptide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.